2-amino(4-¹³C)butanedioic acid, also known as 2-amino-4-carbon-13 butanedioic acid, is a non-essential amino acid with the molecular formula and a molecular weight of approximately 133.10 g/mol. It is characterized by the presence of two carboxyl groups and an amino group, making it a dicarboxylic amino acid. This compound is an isotopically labeled variant of aspartic acid, where one of the carbon atoms has been replaced with its isotope, carbon-13. It is commonly found in various biological systems and plays a crucial role in metabolic pathways.
These reactions are essential for its role in the synthesis of neurotransmitters and other metabolites.
2-amino(4-¹³C)butanedioic acid exhibits significant biological activity, particularly in the central nervous system. It serves as a precursor for the synthesis of neurotransmitters such as:
Additionally, it has been implicated in various metabolic pathways, including the urea cycle and the synthesis of other amino acids.
The synthesis of 2-amino(4-¹³C)butanedioic acid can be achieved through several methods:
2-amino(4-¹³C)butanedioic acid has several applications across different fields:
Research has indicated that 2-amino(4-¹³C)butanedioic acid interacts with various receptors and enzymes within the body:
These studies are essential for understanding its pharmacological potential and safety profile.
Several compounds share structural similarities with 2-amino(4-¹³C)butanedioic acid, primarily within the class of amino acids. Below are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Aspartic Acid | C₄H₇NO₄ | Non-essential amino acid involved in neurotransmission. |
Glutamic Acid | C₅H₉NO₄ | Precursor to gamma-aminobutyric acid (GABA). |
2-Aminobutyric Acid | C₄H₉NO₂ | Structural analog involved in similar metabolic pathways. |
β-Alanine | C₃H₇NO₂ | Important for carnosine synthesis; differs by lacking a side chain. |
These compounds exhibit unique properties that differentiate them from 2-amino(4-¹³C)butanedioic acid while sharing common functionalities related to amino acids and neurotransmitter synthesis. The presence of isotopic labeling in 2-amino(4-¹³C)butanedioic acid enhances its utility in research applications compared to its non-labeled counterparts.